2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid
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Overview
Description
2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid is an organic compound with a complex structure that includes a sulfonyl group, a benzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. This compound may also affect cellular processes by altering the function of proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but lacks the sulfonyl group.
Solabegron: Contains a chlorophenyl group and a benzoic acid moiety but has different functional groups and biological activity
Uniqueness
2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonylbenzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-14-7-11-16(12-8-14)28(26,27)15-9-5-13(6-10-15)19(23)22-18-4-2-1-3-17(18)20(24)25/h1-12H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYVLYCQZMFYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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